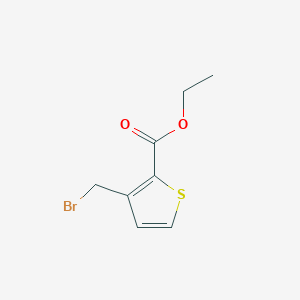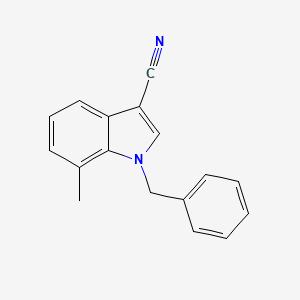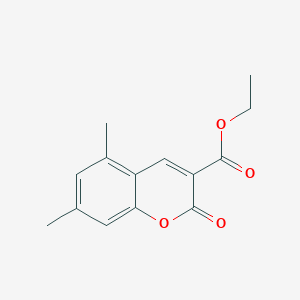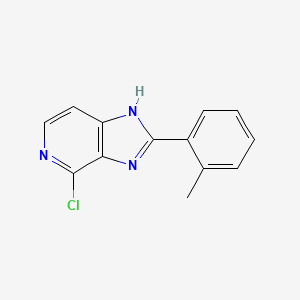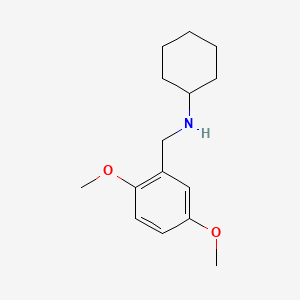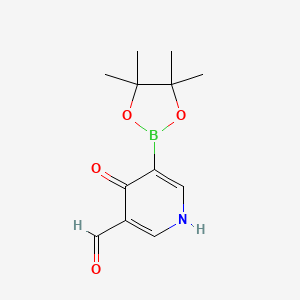
4-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ヒドロキシ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ニコチナルデヒドは、ニコチナルデヒド部分にボロン酸エステル基が結合した有機化合物です。
準備方法
合成経路と反応条件
4-ヒドロキシ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ニコチナルデヒドの合成は、通常、4-ヒドロキシ-5-ホルミルニコチン酸とピナコールボランを特定の条件下で反応させることで行われます。この反応は、通常、炭酸カリウムなどの塩基とパラジウム触媒の存在下で行われ、ボロン酸エステル基の形成が促進されます。
工業的製造方法
この化合物の工業的製造方法は十分に文書化されていませんが、大規模生産のために最適化された同様の合成経路が使用されている可能性があります。これには、連続フロー反応器や自動システムの使用が含まれ、品質と収率の一貫性を確保することができる場合があります。
化学反応の分析
反応の種類
4-ヒドロキシ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ニコチナルデヒドは、次のものを含むさまざまな種類の化学反応を受ける可能性があります。
酸化: アルデヒド基はカルボン酸に酸化することができます。
還元: アルデヒド基は第一級アルコールに還元することができます。
置換: ボロン酸エステル基は鈴木・宮浦クロスカップリング反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: 鈴木・宮浦反応では、パラジウム触媒と炭酸カリウムなどの塩基が使用されます。
主な生成物
酸化: 4-ヒドロキシ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ニコチン酸。
還元: 4-ヒドロキシ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ニコチニルアルコール。
置換: カップリング相手によって異なるさまざまなビアリール化合物。
科学研究への応用
4-ヒドロキシ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ニコチナルデヒドは、科学研究にいくつかの応用があります。
化学: 有機合成のビルディングブロックとして使用され、特にクロスカップリング反応を通じて複雑な分子を形成します。
生物学: そのユニークな構造的特性により、蛍光プローブやセンサーの開発における潜在的な用途があります。
医学: 特に生物活性化合物の合成における創薬・開発における潜在的な用途について調査されています。
産業: 特定の特性を持つ先端材料やポリマーの製造に利用されています。
科学的研究の応用
4-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of fluorescent probes and sensors due to its unique structural properties.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
4-ヒドロキシ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ニコチナルデヒドの作用機序は、その用途によって大きく異なります。クロスカップリング反応では、ボロン酸エステル基は求核剤として作用し、パラジウム触媒の存在下で求電子性パートナーと反応します。これにより、新しい炭素-炭素結合が形成され、これは複雑な有機分子の合成に不可欠です。
類似化合物の比較
類似化合物
- 4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ベンズアルデヒド
- 2-ヒドロキシ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ベンズアルデヒド
- 4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン
独自性
4-ヒドロキシ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ニコチナルデヒドは、ニコチン酸骨格にボロン酸エステル基とアルデヒド基の両方が存在するという点でユニークです。この組み合わせにより、汎用性の高い反応性と幅広い化学変換に関与する能力が実現し、合成化学において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
4-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is unique due to the presence of both a boronic ester and an aldehyde group on a nicotinic acid backbone. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
特性
分子式 |
C12H16BNO4 |
|---|---|
分子量 |
249.07 g/mol |
IUPAC名 |
4-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-6-14-5-8(7-15)10(9)16/h5-7H,1-4H3,(H,14,16) |
InChIキー |
IBXXHGDOXYDYHO-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC=C(C2=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




